Deracoxib-d4 is a deuterated form of deracoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is particularly significant in pharmacological studies due to its isotopic labeling, which aids in understanding drug metabolism and pharmacokinetics. Deracoxib itself is employed in veterinary medicine, notably for managing pain and inflammation in dogs.
Deracoxib-d4 is synthesized from the parent compound deracoxib, which is derived from various chemical precursors. The deuteration process involves substituting hydrogen atoms with deuterium, enhancing the compound's stability and allowing for more precise analytical studies.
Deracoxib-d4 falls under the classification of NSAIDs, specifically as a COX-2 selective inhibitor. This classification is crucial for its application in reducing inflammation and pain without significantly affecting COX-1, which is responsible for protecting the gastric mucosa.
The synthesis of deracoxib-d4 involves several key steps:
Technical details indicate that dichloromethane serves as an effective solvent, achieving yields up to 93.1% for certain reaction steps .
The molecular formula of deracoxib-d4 is CHDFNOS. Its structure features a sulfonamide group attached to a substituted phenyl ring, characteristic of COX-2 inhibitors.
Deracoxib-d4 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Technical details reveal that optimizing reaction parameters such as temperature and solvent type significantly impacts yield and purity .
Deracoxib-d4 functions primarily by selectively inhibiting COX-2 enzymes involved in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain without significantly affecting COX-1 activity, which is essential for maintaining gastric mucosal integrity.
Research indicates that selective inhibition of COX-2 results in decreased levels of inflammatory mediators such as prostaglandins E2 and I2, contributing to its therapeutic effects in pain management.
Relevant data suggest that these properties make deracoxib-d4 suitable for detailed pharmacokinetic studies .
Deracoxib-d4 serves multiple purposes in scientific research:
Deracoxib-d4 (systematic name: 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-1-yl]benzenesulfonamide-d4) possesses the molecular formula C₁₇H₁₀D₄F₃N₃O₃S, with a molecular weight of 401.40 g/mol. This represents a 4 atomic mass unit (amu) increase over unlabeled Deracoxib (397.37 g/mol) due to deuterium substitution [1] [2]. Key identifiers include:
Table 1: Physicochemical Properties of Deracoxib-d4
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₀D₄F₃N₃O₃S |
Exact Mass | 401.40 g/mol |
Isotopic Distribution | Tetradeuterated (4 deuterium atoms) |
SMILES Notation | [2H]C1=C([2H])C(S(=O)(N)=O)=C([2H])C([2H])=C1N2C(C3=CC(F)=C(OC)C=C3)=CC(C(F)F)=N2 |
CAS Number | 1794780-24-7 |
Primary Application | Internal standard for mass spectrometry |
The compound is typically supplied as a solid with high purity (≥95% by HPLC), stable under recommended storage conditions (room temperature or refrigerated, protected from moisture). Its deuterium enrichment exceeds 98% at labeled positions, minimizing isotopic dilution effects in analytical applications [2] [6].
Deuterium labeling, a subset of stable isotope labeling, exploits deuterium’s identical size but higher mass compared to protium. This creates distinct physicochemical signatures without substantially altering molecular geometry or electronic properties. Deracoxib-d4 exemplifies three critical applications in drug research:
Recent innovations like hydrogen isotope exchange (HIE) using iridium or ruthenium catalysts and late-stage functionalization have streamlined deuterium incorporation into complex APIs like Deracoxib. These methods minimize synthetic steps and avoid complex protection/deprotection schemes required for traditional synthesis [3] [10].
While structurally nearly identical, Deracoxib and Deracoxib-d4 exhibit subtle differences impacting research utility:
Table 2: Functional Differences Between Deracoxib and Deracoxib-d4
Parameter | Deracoxib | Deracoxib-d4 | Significance |
---|---|---|---|
Molecular Weight | 397.37 g/mol | 401.40 g/mol | Enables mass discrimination in MS |
C-H/C-D Bond Strength | C-H bond energy: ∼413 kJ/mol | C-D bond energy: ∼439 kJ/mol | Slows enzymatic oxidation at labeled sites (KIE) |
Metabolic Half-life | Sheep: 16.66 h; Goats: 22.86 h | Not fully characterized | Potential for extended t₁/₂ in deuterated form |
Primary Use | Therapeutic NSAID | Research tracer | Non-clinical applications only |
Detection in Spectra | 1H NMR: δ 6.8-8.0 ppm | 1H NMR: Absent at deuterated sites; ²H NMR signals observable | Facilitates metabolic tracking |
Figure 1: Metabolic Pathway Implications of Deuterium LabelingA hypothetical metabolic scheme contrasts Deracoxib and Deracoxib-d4:
This metabolic divergence makes Deracoxib-d4 invaluable for identifying whether specific oxidative pathways involve deuterated carbons [3] [8] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1